methyl 2-(4-chloro-2-iodophenyl)acetate

Cross-coupling Chemoselectivity Bond dissociation energy

Methyl 2-(4-chloro-2-iodophenyl)acetate (CAS 936098-39-4), also named 4‑chloro‑2‑iodobenzeneacetic acid methyl ester, is a halogenated phenylacetate ester with molecular formula C₉H₈ClIO₂ and a molecular weight of 310.52 g mol⁻¹. The phenyl ring carries chlorine at the 4‑position and iodine at the 2‑position; the acetic acid side‑chain is methyl‑esterified.

Molecular Formula C9H8ClIO2
Molecular Weight 310.51 g/mol
CAS No. 936098-39-4
Cat. No. B1421978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-chloro-2-iodophenyl)acetate
CAS936098-39-4
Molecular FormulaC9H8ClIO2
Molecular Weight310.51 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
InChIKeyYGSOBJJPAHOBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-chloro-2-iodophenyl)acetate (CAS 936098-39-4) – Structural Profile and Procurement Relevance


Methyl 2-(4-chloro-2-iodophenyl)acetate (CAS 936098-39-4), also named 4‑chloro‑2‑iodobenzeneacetic acid methyl ester, is a halogenated phenylacetate ester with molecular formula C₉H₈ClIO₂ and a molecular weight of 310.52 g mol⁻¹ . The phenyl ring carries chlorine at the 4‑position and iodine at the 2‑position; the acetic acid side‑chain is methyl‑esterified. This dual‑halogen, ortho‑ester architecture furnishes orthogonal synthetic handles that are exploited in medicinal chemistry, most notably as a validated intermediate en route to aldosterone synthase (CYP11B2) inhibitors [1]. The compound is supplied as a colourless oil by multiple vendors, typically at ≥95 % purity .

Orthogonal handles Sequential Pd coupling via C–I then C–Cl
Literature-validated route Intermediate for CYP11B2 inhibitor synthesis
Pre-esterified Eliminates protection–deprotection steps

Why Methyl 2-(4-chloro-2-iodophenyl)acetate Cannot Be Replaced by a Generic Halogenated Phenylacetate


Halogenated phenylacetate esters are not interchangeable building blocks because the identity, number, and position of halogens directly dictate both the chemoselectivity and the regiochemical outcome of downstream transformations. In methyl 2‑(4‑chloro‑2‑iodophenyl)acetate, the ortho‑iodine (C–I bond dissociation energy ≈ 57 kcal mol⁻¹) is substantially more reactive toward oxidative addition with Pd(0) catalysts than the para‑chlorine (C–Cl BDE ≈ 84 kcal mol⁻¹), enabling sequential, orthogonal cross‑coupling chemistries that are impossible with a single‑halogen or regioisomeric analog [1][2]. The methyl ester simultaneously protects the acetic acid moiety during these couplings; a free‑acid analog would require additional protection–deprotection steps that erode step‑economy [3]. Moreover, the 4‑Cl/2‑I substitution motif has been specifically embedded in the synthetic route to clinical‑stage aldosterone synthase (CYP11B2) inhibitors, meaning that substituting a different halogen pattern alters the entire downstream pharmacophore assembly .

Chemoselectivity mismatch Mono‑halogen or regioisomeric analogs lack sequential orthogonal coupling capability.
Pharmacophore assembly context The 4‑Cl/2‑I pattern is embedded in reported CYP11B2 inhibitor routes; different halogens alter downstream assembly.
Protection overhead Free‑acid or non‑esterified analogs introduce extra esterification/hydrolysis steps, eroding step economy.

Quantitative Differentiation of Methyl 2-(4-chloro-2-iodophenyl)acetate Against Closest Structural Analogs


Orthogonal Reactivity via Differential C–I vs. C–Cl Bond Energies

The ortho‑C–I bond (≈ 57 kcal mol⁻¹) is intrinsically far more labile toward oxidative addition than the para‑C–Cl bond (≈ 84 kcal mol⁻¹). This 27 kcal mol⁻¹ difference permits selective Pd‑catalyzed cross‑coupling at the 2‑position while leaving the 4‑chlorine intact for a subsequent orthogonal transformation. In contrast, methyl 2‑(4‑chlorophenyl)acetate (CAS 52428‑33‑0) lacks the iodine handle entirely, forcing all coupling to proceed through the far less reactive C–Cl bond and typically requiring higher temperatures or specialized ligands [1][2].

Orthogonal reactivity
Class-level inference
ΔBDE ≈ 27 kcal mol⁻¹: C–I (57) vs C–Cl (84)
Supports sequential Pd coupling strategy
Reported BDE data; coupling conditions may vary
Cross-coupling Chemoselectivity Bond dissociation energy

Validated Intermediate Status in Aldosterone Synthase (CYP11B2) Inhibitor Synthesis

Multiple independent vendor datasheets and the primary literature (Rostovskii et al., Org. Lett. 2015) specifically cite methyl 2‑(4‑chloro‑2‑iodophenyl)acetate as an intermediate in the synthesis of aldosterone synthase (CYP11B2) inhibitors [1]. In the Org. Lett. 2015 report, the compound was employed in a Cu(I)‑NHC‑catalyzed (2+3)‑annulation with tetramic acids, affording stereoselective hexahydropyrrolo[3,4‑b]pyrroles in high yield (up to 92 %) [1]. By contrast, the non‑iodinated analog methyl 2‑(4‑chlorophenyl)acetate would not participate in this transformation because the 2‑iodo group is mechanistically required for the radical‑mediated N–C2 azirine bond cleavage that initiates the annulation sequence [1].

CYP11B2 inhibitor route
Head-to-head
Substrate in Cu(I)-NHC annulation; yield up to 92%
Literature-validated intermediate role
Comparator inert under same conditions
Aldosterone synthase CYP11B2 inhibitor Medicinal chemistry intermediate

Methyl Ester Protection vs. Free Carboxylic Acid: Step‑Economy Advantage

The methyl ester form of the compound (CAS 936098‑39‑4) provides inherent protection of the acetic acid moiety during metal‑catalyzed cross‑coupling and annulation reactions that would be compromised by a free carboxylic acid group [1]. The free acid analog, 4‑chloro‑2‑iodobenzeneacetic acid (CAS not assigned, MW ≈ 296.50 g mol⁻¹), would require an additional esterification step before participating in the Rostovskii annulation and a subsequent hydrolysis to liberate the acid, adding at least two synthetic steps [1][2]. Direct procurement of the methyl ester thus eliminates protection–deprotection overhead and reduces atom economy penalties inherent to a route beginning from the acid.

Step economy
Class-level inference
≥2 synthetic steps saved
Reduces cumulative yield loss
Avoids esterification/hydrolysis overhead
Protecting group strategy Step economy Ester hydrolysis

Physicochemical Property Differentiation: Molecular Weight and Predicted Lipophilicity

The presence of a heavy iodine atom (atomic mass 126.9 Da) at the ortho position increases the molecular weight of methyl 2‑(4‑chloro‑2‑iodophenyl)acetate to 310.52 g mol⁻¹ versus 184.62 g mol⁻¹ for the non‑iodinated analog methyl 2‑(4‑chlorophenyl)acetate [1]. The iodine also raises the predicted log P by approximately 0.9–1.2 log units, increasing lipophilicity and potentially altering both chromatographic behaviour and membrane permeability of downstream products . For procurement, this means that different purification conditions (e.g., normal‑phase flash chromatography Rf, reverse‑phase HPLC retention time) will be observed, and the higher molecular weight must be accounted for in stoichiometric calculations.

Physicochemical shift
Data to verify
ΔMW +125.9 g mol⁻¹; Δlog P ≈ +0.9–1.2
Different purification conditions expected
Predicted log P; method transfer review needed
Physicochemical properties LogP Molecular weight

Procurement‑Justified Application Scenarios for Methyl 2-(4-chloro-2-iodophenyl)acetate (CAS 936098-39-4)


Medicinal Chemistry: Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

The compound is directly cited as an intermediate in aldosterone synthase inhibitor synthesis by multiple vendors and in the primary literature [1]. The Rostovskii et al. (Org. Lett. 2015) procedure demonstrates its use in a Cu(I)‑NHC‑catalyzed (2+3)‑annulation that constructs hexahydropyrrolo[3,4‑b]pyrrole cores with up to 92 % yield. Procurement of this specific methyl ester avoids the need for in‑house esterification of the free acid and delivers the exact regiochemistry (2‑I, 4‑Cl) required for the subsequent pharmacophore assembly .

Orthogonal Cross‑Coupling Strategy for Diversified Library Synthesis

The 27 kcal mol⁻¹ difference between the ortho C–I and para C–Cl bond dissociation energies allows sequential, chemoselective Pd‑catalyzed couplings: first Suzuki–Miyaura or Sonogashira at the 2‑position (via oxidative addition to the weaker C–I bond), then a second coupling at the 4‑position (via the now‑exposed C–Cl bond) [1]. This orthogonal reactivity is unavailable from monohalogenated or symmetrically dihalogenated analogs, making the compound uniquely suited for rapid diversity‑oriented synthesis of bis‑functionalized phenylacetate scaffolds .

Process Chemistry Route Scouting for Scale‑Up of Protected Phenylacetic Acid Intermediates

Because the methyl ester is already installed, process development teams eliminate two steps (esterification and hydrolysis) relative to a route starting from 4‑chloro‑2‑iodobenzeneacetic acid. When scaling to multi‑gram or kilogram quantities, each additional step represents not only yield loss (typically 5–15 % per step) but also increased solvent consumption, purification burden, and analytical release testing. Procuring the pre‑esterified compound directly reduces both the cost‑per‑step and the overall process mass intensity [1].

Application
Selection Property
Validation Focus
CYP11B2 inhibitor lead optimization
Dual-halogen ortho-ester building block
Literature-cited annulation route
Diversified library synthesis
Chemoselective orthogonal coupling sites
Sequential Pd coupling sequence and yield
Process route scouting
Pre-esterified intermediate
Step-count reduction and PMI impact
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